3,5-Bis(trifluoromethyl)toluene
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)toluene and related compounds often involves halogenated intermediates. For example, the synthesis of palladium(II) complexes bearing pincer ligands derived from brominated versions of similar compounds demonstrates the utility of these materials in catalysis and the importance of their synthesis methods in creating complex inorganic compounds (Hurtado et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 3,5-Bis(trifluoromethyl)toluene has been elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These analyses reveal detailed insights into their geometrical arrangements and electronic structures, which are crucial for understanding their reactivity and properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
3,5-Bis(trifluoromethyl)toluene participates in a variety of chemical reactions, leveraging its fluorinated methyl groups for unique reactivity. This includes its use in polymerization processes and C–C coupling reactions, which are fundamental for the synthesis of polymeric materials and complex organic molecules, respectively (Hurtado et al., 2010).
Physical Properties Analysis
The physical properties of 3,5-Bis(trifluoromethyl)toluene and its derivatives, such as solubility, thermal stability, and mechanical strength, are influenced significantly by the trifluoromethyl groups. These properties are critical for their application in material science and engineering fields (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of 3,5-Bis(trifluoromethyl)toluene, including its reactivity in organic synthesis, its role as an intermediate in the production of various organic compounds, and its application in the synthesis of novel materials, demonstrate its versatility and importance in chemical research (Saleur, Bouillon, & Portella*, 2001).
Scientific Research Applications
Application 1: Synthesis of Pyrazole Derivatives
- Summary of Application : 3,5-Bis(trifluoromethyl)toluene is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
- Methods of Application : The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results or Outcomes : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .
Application 2: FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of Application : 3,5-Bis(trifluoromethyl)toluene is used in the synthesis of FDA-approved drugs .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Results or Outcomes : The trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .
Application 3: Chemical Derivatization of Amino-Functionalized Model Surfaces
- Summary of Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of 3,5-Bis(trifluoromethyl)toluene, is used in chemical derivatization of amino-functionalized model surfaces .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Synthesis of Fluometuron
- Summary of Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Methods of Application : It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 5: Organic/Fluorous Hybrid Solvent
- Summary of Application : Trifluorotoluene is applicable in fluorous synthesis as an organic/fluorous hybrid solvent .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 6: Synthesis of N-1-Phenylethyl-3,5-bis(trifluoromethyl)aniline
- Summary of Application : 3,5-Bis(trifluoromethyl)toluene was used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-methyl-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXTQDCAZNJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226394 | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)toluene | |
CAS RN |
75462-61-2 | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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